N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a benzo[c][1,2,5]thiadiazole moiety via a phenyl-carboxamide bridge. This structure combines pharmacophoric elements from imidazo-pyridine derivatives (noted for bioactivity in drug discovery) and benzo-thiadiazole systems (valued for electronic and medicinal properties).
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCZYIYFRMTDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazopyridine intermediate, which is then coupled with a benzo[c][1,2,5]thiadiazole derivative. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11543): These compounds share a carboxamide linkage but replace the tetrahydroimidazo[1,2-a]pyridine core with an imidazo[2,1-b]thiazole system. ND-11543 demonstrated anti-tuberculosis activity, highlighting the role of carboxamide substituents in bioactivity .
- Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d from and ): These feature ester or nitrophenyl substituents instead of the benzo-thiadiazole group, resulting in distinct physicochemical profiles (e.g., melting points of 215–217°C for 2d vs. 243–245°C for 1l) .
Physicochemical Properties
Research Findings and Limitations
- Structural Trade-offs : The benzo-thiadiazole group in the target compound may improve π-stacking interactions compared to ester-containing analogs () but could reduce solubility .
- Data Gaps: Limited biological or pharmacokinetic data for the target compound necessitate further studies to benchmark it against established analogs.
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Tetrahydroimidazo[1,2-a]pyridine moiety : Implicated in various pharmacological effects.
The molecular formula is with a molecular weight of approximately 284.33 g/mol. The compound's structure can be represented by the following SMILES notation: CC(=O)N1C=CN2CCCCC2=N1.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 10 µM to 30 µM against human glioblastoma and melanoma cells, indicating promising anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values lower than standard antibiotics like streptomycin and fluconazole .
Neuropharmacological Effects
The tetrahydroimidazo[1,2-a]pyridine component suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on GABA-A receptors and as anxiolytics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- Substituent Effects : Methylation at specific positions has been shown to enhance activity at peripheral benzodiazepine receptors .
- Ring Modifications : Altering substituents on the thiadiazole ring can significantly affect potency and selectivity against various biological targets .
Case Studies
- Anticancer Evaluation : A study evaluated several thiadiazole derivatives for their anticancer properties using human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced cytotoxicity .
- Antimicrobial Testing : A series of thiadiazole compounds were tested against a panel of bacterial strains. The results showed that certain structural modifications led to enhanced antibacterial activity compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
